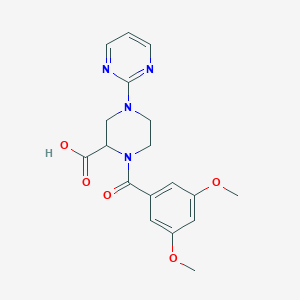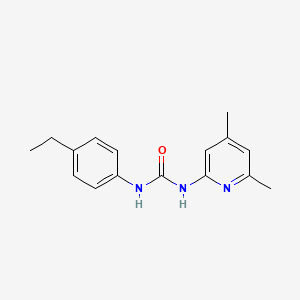METHANONE](/img/structure/B5413965.png)
[4-(1-ADAMANTYL)PIPERAZINO](1,3-BENZODIOXOL-5-YL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the reaction of adamantane derivatives with piperazine and benzodioxole derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the piperazine and benzodioxole moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidative dehydrogenation, and laser-induced dehydrogenation are often employed to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as iodine and other oxidants are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are employed to remove oxygen atoms or reduce double bonds.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced biological or chemical activity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a starting material for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, including cancer, due to its ability to modulate specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kappaB pathway, which is involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Piperine: A piperidine derivative with a benzodioxole group, known for its bioactive properties.
Piperidine: A simpler structure compared to 4-(1-ADAMANTYL)PIPERAZINOMETHANONE, used in various pharmaceutical applications.
Adamantane Derivatives: Compounds with the adamantyl group, known for their stability and unique chemical properties.
Uniqueness: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is unique due to its combination of adamantyl and benzodioxole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-21(18-1-2-19-20(10-18)27-14-26-19)23-3-5-24(6-4-23)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPPPXKHCBKXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5413884.png)
![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)
![(6Z)-2-CYCLOHEXYL-6-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5413898.png)

![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)
![11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B5413925.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![5-ethyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5413951.png)
![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5413952.png)

![4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B5413956.png)
![3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413969.png)
![1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5413976.png)
![3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane](/img/structure/B5413978.png)
